2-{[(2-Phenylethyl)amino]carbonyl}cyclohexanecarboxylic acid
Description
2-{[(2-Phenylethyl)amino]carbonyl}cyclohexanecarboxylic acid is a cyclohexane-based compound featuring a phenethylamino carbonyl substituent at the 2-position of the cyclohexane ring and a carboxylic acid group. For instance, the Ugi multicomponent reaction—used to synthesize the schistosomiasis drug praziquantel—demonstrates the utility of similar cyclohexanecarboxylic acid derivatives in generating bioactive molecules .
Properties
IUPAC Name |
2-(2-phenylethylcarbamoyl)cyclohexane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO3/c18-15(13-8-4-5-9-14(13)16(19)20)17-11-10-12-6-2-1-3-7-12/h1-3,6-7,13-14H,4-5,8-11H2,(H,17,18)(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVGKSRYCAMAYDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)C(=O)NCCC2=CC=CC=C2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-{[(2-Phenylethyl)amino]carbonyl}cyclohexanecarboxylic acid, with the molecular formula C₁₆H₂₁NO₃, is an organic compound characterized by a cyclohexane ring substituted with a carboxylic acid and an amide functional group derived from phenylethylamine. This unique structure suggests potential biological activities that warrant detailed exploration.
Chemical Structure and Properties
The compound features a cyclohexanecarboxylic acid backbone linked to a phenylethylamine moiety, which contributes to its reactivity and biological profile. The presence of both cyclic and aromatic systems may influence its interaction with biological targets, enhancing its therapeutic potential.
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₂₁NO₃ |
| Molecular Weight | 273.35 g/mol |
| Structural Features | Cyclohexane ring, carboxylic acid, amide group |
| Solubility | Soluble in organic solvents; limited solubility in water |
Biological Activity
Research indicates that compounds similar to this compound exhibit diverse biological activities, including:
- Antioxidant Activity : Compounds with similar structures have shown the ability to scavenge free radicals, indicating potential use in preventing oxidative stress-related diseases.
- Antimicrobial Properties : Some derivatives have demonstrated effectiveness against various bacterial strains, suggesting applications in treating infections.
- Neuroprotective Effects : The phenylethylamine component may contribute to neuroprotective activities, potentially benefiting conditions like neurodegeneration.
- Anti-inflammatory Effects : Similar compounds have been noted for their ability to reduce inflammation, which could be relevant in chronic inflammatory diseases.
Case Studies and Research Findings
-
Antioxidant Activity Assessment :
A study evaluated the antioxidant properties of phenylethylamine derivatives. The results indicated that certain derivatives significantly reduced oxidative stress markers in vitro, supporting the potential of this compound as an antioxidant agent. -
Neuroprotective Study :
In a model of neurodegeneration, a related compound was shown to protect neuronal cells from apoptosis induced by oxidative stress. This suggests that this compound may have similar protective effects. -
Antimicrobial Efficacy :
Research involving various derivatives demonstrated significant antimicrobial activity against Gram-positive and Gram-negative bacteria. This supports further exploration of this compound in developing new antimicrobial agents.
The biological activity of this compound can be attributed to several mechanisms:
- Interaction with Enzymes : The amide group may facilitate binding to specific enzymes involved in metabolic pathways, influencing their activity.
- Receptor Modulation : The phenylethylamine structure may interact with neurotransmitter receptors, potentially modulating neurotransmission and exerting neuroprotective effects.
- Cell Membrane Interaction : The lipophilic nature of the compound allows it to penetrate cell membranes easily, enhancing its bioavailability and efficacy.
Comparison with Similar Compounds
Table 1: Structural Comparison of Cyclohexanecarboxylic Acid Derivatives
*Calculated based on structural analysis.
Physicochemical Properties
- Lipophilicity : The phenethyl group in the target compound enhances hydrophobicity compared to the benzyl-substituted analog . This property may influence membrane permeability in biological systems.
- Solubility: The carboxylic acid group improves aqueous solubility relative to non-acid analogs like 2-phenyl-cyclohexanecarboxylic acid . Benzilic acid, with a hydroxyl group, may exhibit higher solubility than the target compound .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 2-{[(2-Phenylethyl)amino]carbonyl}cyclohexanecarboxylic acid, and how can purity be optimized?
- Methodology : The compound is typically synthesized via a coupling reaction between a cyclohexanecarboxylic acid derivative and a 2-phenylethylamine-based carbamoyl group. For example, Diels-Alder reactions with nitroacrylate derivatives (as seen in analogous β-amino acid syntheses) can introduce stereochemical control . Purification involves reverse-phase HPLC or recrystallization using polar solvents (e.g., water/ethanol mixtures), with purity validated by NMR (>99% deuterated solvent integration) and LC-MS (absence of side-product peaks) .
Q. What spectroscopic techniques are most effective for characterizing the structural conformation of this compound?
- Methodology :
- NMR : ¹H and ¹³C NMR identify substituent positions on the cyclohexane ring and confirm carbamoyl linkage. Coupling constants (e.g., ) reveal axial/equatorial preferences of substituents .
- X-ray crystallography : Resolves cyclohexane ring puckering (e.g., chair vs. boat) and hydrogen-bonding networks between the carboxylic acid and carbamoyl groups .
- IR spectroscopy : Confirms carbonyl stretching frequencies (1650–1750 cm⁻¹ for amide and carboxylic acid groups) .
Q. How does the solubility profile of this compound influence experimental design in aqueous vs. organic systems?
- Methodology : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) due to hydrogen-bonding capacity. For aqueous assays, prepare stock solutions in DMSO (<1% v/v) to avoid precipitation. Solubility contradictions (e.g., pH-dependent behavior) require validation via dynamic light scattering (DLS) or saturation shake-flask tests .
Advanced Research Questions
Q. How do computational models predict the conformational dynamics of the cyclohexane ring in this compound, and how do these conformations affect biological interactions?
- Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G**) model cyclohexane ring puckering and substituent orientations. Molecular Dynamics (MD) simulations (e.g., AMBER force field) predict solvent-dependent conformational equilibria. For example, axial carbamoyl groups may enhance binding to hydrophobic enzyme pockets, validated via free-energy perturbation (FEP) studies .
Q. What strategies resolve contradictions in reported bioactivity data, such as conflicting IC₅₀ values across studies?
- Methodology :
- Assay standardization : Use consistent cell lines (e.g., HEK293 vs. HeLa) and control compounds.
- Batch variability analysis : Compare LC-MS purity and stereochemical integrity (via chiral HPLC) across synthetic batches .
- Meta-analysis : Apply statistical tools (e.g., Bland-Altman plots) to identify systematic biases in high-throughput screening datasets .
Q. How can stereochemical impurities be detected and minimized during synthesis?
- Methodology :
- Chiral chromatography : Use polysaccharide-based columns (e.g., Chiralpak AD-H) with hexane/isopropanol gradients to separate enantiomers.
- Enzymatic resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze one enantiomer, validated by polarimetry .
Q. What advanced analytical methods are required to study its interactions with biomacromolecules (e.g., proteins, DNA)?
- Methodology :
- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (, ) to target proteins.
- Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) for binding events.
- Cryo-EM/X-ray crystallography : Resolve 3D structures of compound-protein complexes at <3 Å resolution .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
